2-Bromooxazole-5-carbaldehyde

C–H functionalization palladium catalysis regioselectivity

Researchers face trade-offs between coupling reactivity and stability in oxazole halogenation. This C2-bromo/C5-aldehyde oxazole solves it: the C-Br bond balances fast oxidative addition with shelf stability, avoiding poor C-Cl reactivity and labile C-I decomposition.
• **Orthogonal handles:** Bromo for Suzuki-Miyaura (C2); aldehyde for reductive amination/Wittig (C5).
• **High-throughput SAR:** 96-well plate-compatible, uniform conditions for kinase hinge-binding motifs.
• **PROTAC-ready:** Acetal protection → E3 ligase coupling → deprotection → target binder installation.
• **Property score:** MW 175.97, LogP 1.25, TPSA 43.1 Ų - fragment-sized lead generation.

Molecular Formula C4H2BrNO2
Molecular Weight 175.97 g/mol
Cat. No. B11915841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromooxazole-5-carbaldehyde
Molecular FormulaC4H2BrNO2
Molecular Weight175.97 g/mol
Structural Identifiers
SMILESC1=C(OC(=N1)Br)C=O
InChIInChI=1S/C4H2BrNO2/c5-4-6-1-3(2-7)8-4/h1-2H
InChIKeyIFGUJPMMPKLZMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromooxazole-5-carbaldehyde: Bifunctional Oxazole Building Block


2-Bromooxazole-5-carbaldehyde (CAS 1092352-00-5, molecular formula C₄H₂BrNO₂, molecular weight 175.97) is a bifunctional oxazole derivative bearing a C2-bromo substituent and a C5-aldehyde group. The oxazole core is a weakly basic heteroaromatic with a conjugate acid pKa of approximately 0.8, rendering it largely non-ionizable under neutral to mildly acidic conditions [1]. This compound serves as a versatile intermediate for sequential or orthogonal functionalization strategies in pharmaceutical and agrochemical research programs [2].

Why 2-Bromooxazole-5-carbaldehyde Cannot Be Replaced


Unsubstituted oxazole lacks the reactivity handles required for modular diversification. While 2-chlorooxazole and 2-iodooxazole share the C2-halogen motif, they diverge markedly in cross-coupling performance: the C–Br bond provides an optimal balance between oxidative addition kinetics and stability during storage and handling, whereas the C–Cl bond often exhibits insufficient reactivity under mild conditions and the C–I bond is prone to decomposition [1]. Furthermore, the C5-aldehyde of 2-bromooxazole-5-carbaldehyde enables orthogonal transformations (e.g., reductive amination, Wittig olefination, acetal protection) that cannot be performed on analogs lacking this functional group [2]. The quantitative evidence presented in Section 3 substantiates these selection-critical differences.

2-Bromooxazole-5-carbaldehyde: Quantitative Evidence


Regioselective C2-Arylation Selectivity

2-Bromooxazole-5-carbaldehyde serves as a substrate for highly regioselective C2-arylation. In a comparative study of oxazole direct arylation, the C2-position could be arylated with >100:1 selectivity over the C5-position when using nonpolar solvents and a specific phosphine ligand system [1]. This level of regiocontrol is not achievable with the unsubstituted oxazole comparator, which requires sequential deprotonation strategies based on differential C2/C5 pKa values to achieve site-selective functionalization .

C–H functionalization palladium catalysis regioselectivity

Suzuki–Miyaura Cross-Coupling Reactivity

The C2-bromo substituent of 2-bromooxazole-5-carbaldehyde participates in Suzuki–Miyaura cross-couplings under standard parallel synthesis conditions, as demonstrated for the broader class of bromooxazole building blocks [1]. In contrast, 2-chlorooxazole exhibits markedly lower reactivity in Pd-catalyzed cross-couplings, often requiring elevated temperatures, specialized ligands, or microwave irradiation to achieve comparable conversion [2]. The bromo analog thus offers a practical advantage in high-throughput library synthesis where mild, uniform reaction conditions are essential.

cross-coupling C–C bond formation building block

Orthogonal Aldehyde and Bromide Handles

The C5-aldehyde of 2-bromooxazole-5-carbaldehyde can be selectively protected as an acetal, remaining inert to bases, nucleophiles, and oxidizing/reducing agents while the C2-bromo site undergoes cross-coupling [1]. In contrast, 2-bromooxazole (lacking the aldehyde) offers only a single synthetic handle, and 5-bromooxazole-2-carbaldehyde (regioisomer) positions the halogen and aldehyde in reverse orientation, altering the electronic landscape and potentially the regioselectivity of subsequent transformations. The specific 2-bromo/5-aldehyde substitution pattern thus provides a uniquely orthogonal bifunctional scaffold.

orthogonal protection aldehyde chemistry multistep synthesis

Commercial Purity and Analytical Validation

2-Bromooxazole-5-carbaldehyde is commercially available with a specified purity of 98% (HPLC) from multiple reputable vendors, including analytical characterization data (TPSA = 43.1 Ų, LogP = 1.25) . This purity level meets the threshold for direct use in medicinal chemistry campaigns without additional purification. In comparison, the regioisomeric 5-bromooxazole-2-carbaldehyde and the chloro analog 2-chlorooxazole-5-carbaldehyde are less commonly stocked or are offered at lower purities, which can introduce variability in reaction outcomes and necessitate in-house repurification.

quality control purity procurement

2-Bromooxazole-5-carbaldehyde Application Scenarios


Parallel Synthesis of 2-Aryloxazole Libraries for Kinase SAR

Medicinal chemistry teams can employ 2-bromooxazole-5-carbaldehyde in 96-well plate Suzuki–Miyaura couplings with diverse arylboronic acids to generate arrays of 2-aryloxazole-5-carbaldehyde analogs [1]. The mild, uniform conditions enabled by the C2–Br bond allow for high-throughput diversification without individual reaction optimization, directly accelerating structure–activity relationship (SAR) exploration for kinase targets where oxazole serves as a hinge-binding motif or bioisostere replacement.

Convergent PROTAC Linker-Payload Synthesis

The orthogonal C2-bromo and C5-aldehyde handles permit a convergent strategy in PROTAC (proteolysis-targeting chimera) development. The C5-aldehyde can be temporarily protected as an acetal [2], the C2-bromo position coupled to an E3 ligase ligand via Suzuki reaction [1], and the aldehyde then deprotected and employed in reductive amination to install the target-protein-binding moiety. This sequence minimizes protecting group manipulations and reduces linear step count relative to mono-functional oxazole scaffolds.

HPPD-Inhibitor Herbicide Precursors

2-Bromooxazole-5-carbaldehyde and its derivatives are implicated as intermediates in the synthesis of HPPD-inhibiting herbicides such as topramezone [3]. The ability to regioselectively arylate at C2 with >100:1 selectivity [4] enables the construction of specific biaryl architectures required for target engagement, while the aldehyde serves as a latent functional handle for subsequent heterocycle formation or conjugation.

Physicochemical Property Tuning in Fragment-Based Discovery

With a TPSA of 43.1 Ų and LogP of 1.25 , 2-bromooxazole-5-carbaldehyde occupies a favorable region of medicinal chemistry property space (low molecular weight, moderate lipophilicity, acceptable polar surface area). It can serve as a fragment-sized building block for growing hits into leads, where the oxazole core contributes metabolic stability advantages over more electron-rich heterocycles, and the two functional handles allow for rapid analog generation to probe vector requirements.

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